molecular formula C12H14N4O B2864050 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine CAS No. 1004524-64-4

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

Cat. No. B2864050
CAS RN: 1004524-64-4
M. Wt: 230.271
InChI Key: ZDQQJAOFCGIVMZ-UHFFFAOYSA-N
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Description

“2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 . It is also known as BC-NH2 and is used as a carboxy-reactive building block for preparing CLIP substrates from the NHS esters or other amine-reactive forms of labels or biological targets .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine”, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is 1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) . This indicates the presence of a pyrimidin-4-amine core structure, with a benzyl group attached at the 2-position via an oxygen atom, and an aminomethyl group attached to the benzyl group .


Physical And Chemical Properties Analysis

“2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is a solid compound with a molecular weight of 230.27 . The compound is stable under normal conditions and should be stored in a cool, dry place .

Scientific Research Applications

Antitrypanosomal and Antiplasmodial Activities

This compound has been studied for its potential in treating tropical diseases. Derivatives of 2-aminopyrimidine, which include our compound of interest, have shown promising results against organisms causing sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum). These studies are crucial as they contribute to the development of new treatments for these diseases, especially in regions where they are endemic .

Protein Tagging in Biochemistry

The compound serves as a building block for creating CLIP-tag substrates, which are used for tagging proteins of interest in biochemical research. This application is significant for studying protein functions and interactions, as it allows for the specific labeling and tracking of proteins within cells .

Organic Synthesis

As a versatile chemical building block, this compound is used in organic synthesis to create a variety of derivatives. These derivatives can have different properties and potential applications, ranging from medicinal chemistry to materials science .

Safety and Hazards

The compound is classified as potentially harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with appropriate protective equipment and to avoid release to the environment .

Future Directions

The future directions for “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” could involve further exploration of its potential uses in biological research, particularly in protein tagging . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.

Mechanism of Action

Target of Action

It is suggested that it can be used as a protein tag for tagging your protein of interest (poi) .

Mode of Action

It is mentioned that it can be used as a protein tag , which suggests that it may bind to proteins of interest and enable their detection or manipulation.

Biochemical Pathways

Given its potential use as a protein tag , it may be involved in pathways related to protein synthesis, modification, or degradation, depending on the proteins it is used to tag.

Result of Action

As a potential protein tag , its effects would likely depend on the specific proteins it is used to tag and the experimental context.

properties

IUPAC Name

2-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQQJAOFCGIVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)COC2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

Synthesis routes and methods I

Procedure details

150 mg (0.46 mmol) of N-(4-((4-Aminopyrimidin-2-yloxy)methyl)benzyl)-2,2,2-trifluoroacetamide (1) is dissolved in 2 mL methanol and treated with 5 mL methylamine (33% in ethanol). The reaction mixture is stirred at room temperature over night and all volatiles are removed in vacuo. The product is used without further purification in the next step. ESI-MS m/z 231 [M+H]+.
Name
N-(4-((4-Aminopyrimidin-2-yloxy)methyl)benzyl)-2,2,2-trifluoroacetamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Name
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Name
Nc1ccnc(OCc2ccc(CNC(=O)C(F)(F)F)cc2)n1
Quantity
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reactant
Reaction Step One

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